N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide
Overview
Description
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide: is an organic compound with the molecular formula C15H13BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide typically involves the following steps:
Bromination: The starting material, 2-ethylphenylamine, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-2-ethylphenylamine.
Acylation: The brominated product is then subjected to acylation with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to the active site or allosteric sites of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide can be compared with other benzamide derivatives, such as:
N-(4-bromo-2-ethylphenyl)-acetamide: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
N-(4-bromo-2-ethylphenyl)-4-phenylbutanamide: Contains a longer alkyl chain, potentially altering its physical properties and biological activity.
N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide: The presence of a nitro group and sulfonamide moiety introduces different chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-2-10-9-11(16)7-8-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZRTKCOOYJFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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